4-(2-Methylcyclopropyl)butan-1-ol
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Overview
Description
4-(2-Methylcyclopropyl)butan-1-ol is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, which also contains a 2-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylcyclopropyl)butan-1-ol typically involves the reaction of 2-methylcyclopropylcarbinol with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods allow for the efficient production of the compound in large quantities while maintaining high purity standards. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylcyclopropyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-(2-Methylcyclopropyl)butanal or 4-(2-Methylcyclopropyl)butanone.
Reduction: Formation of 4-(2-Methylcyclopropyl)butane.
Substitution: Formation of 4-(2-Methylcyclopropyl)butyl halides.
Scientific Research Applications
4-(2-Methylcyclopropyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methylcyclopropyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylcyclopropyl)butanal
- 4-(2-Methylcyclopropyl)butanone
- 4-(2-Methylcyclopropyl)butane
Uniqueness
4-(2-Methylcyclopropyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance in research and industry.
Properties
IUPAC Name |
4-(2-methylcyclopropyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGGIQSCSHGJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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